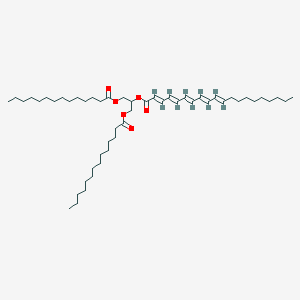
1,3-Dipalmitoleoylglycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dipalmitoleoylglycerol is a diacylglycerol compound where palmitoleic acid is esterified at the sn-1 and sn-3 positions of glycerol. This compound is a type of glyceride, which is a class of lipids known for their role in biological membranes and energy storage. It is characterized by the presence of palmitoleic acid, a monounsaturated fatty acid, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dipalmitoleoylglycerol can be synthesized through esterification reactions involving glycerol and palmitoleic acid. The process typically involves the following steps:
Esterification: Glycerol is reacted with palmitoleic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of ester bonds.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with palmitoleic acid under mild conditions, offering a more environmentally friendly and efficient approach compared to traditional chemical methods.
Chemical Reactions Analysis
Types of Reactions
1,3-Dipalmitoleoylglycerol undergoes various chemical reactions, including:
Oxidation: The double bonds in the palmitoleic acid moieties can be oxidized to form epoxides or hydroxylated products.
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding glycerol and palmitoleic acid.
Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of different glycerides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions to oxidize the double bonds.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed to hydrolyze the ester bonds.
Transesterification: Alcohols such as methanol or ethanol, in the presence of a catalyst like sodium methoxide, are used for transesterification reactions.
Major Products Formed
Oxidation: Epoxides, diols, or hydroxylated fatty acids.
Hydrolysis: Glycerol and palmitoleic acid.
Transesterification: Different glycerides depending on the alcohol used.
Scientific Research Applications
1,3-Dipalmitoleoylglycerol has several applications in scientific research:
Chemistry: It is used as a model compound to study lipid oxidation and stability.
Biology: It serves as a substrate for studying enzyme activities, such as lipases and esterases.
Industry: It is used in the formulation of lipid-based products, including cosmetics and pharmaceuticals, due to its emollient properties.
Mechanism of Action
1,3-Dipalmitoleoylglycerol exerts its effects through several mechanisms:
Enzyme Inhibition: It selectively inhibits α-glucosidase from Saccharomyces cerevisiae, which is involved in carbohydrate metabolism.
Membrane Interaction: It integrates into lipid bilayers, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
1,3-Dipalmitoyl-2-oleoylglycerol: Similar structure but with oleic acid at the sn-2 position.
1,2-Dipalmitoyl-sn-glycerol: Both palmitic acids are at the sn-1 and sn-2 positions.
1,3-Dioleoyl-2-palmitoylglycerol: Contains oleic acid at the sn-1 and sn-3 positions and palmitic acid at the sn-2 position.
Uniqueness
1,3-Dipalmitoleoylglycerol is unique due to the presence of palmitoleic acid at both the sn-1 and sn-3 positions, which imparts distinct biological activities and physicochemical properties compared to other glycerides. Its selective inhibition of α-glucosidase and its role in membrane studies highlight its specific applications in biochemical and biophysical research.
Properties
IUPAC Name |
[3-[(Z)-hexadec-9-enoyl]oxy-2-hydroxypropyl] (Z)-hexadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13-,16-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCZIVACHUFMPO-VMNXYWKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\CCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H64O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3S,5S,6R,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B10799305.png)




![N-(2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl)-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B10799351.png)





![(2E,4E,6R)-N-[(1R,3S,3'S,5R,7S)-2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B10799386.png)
